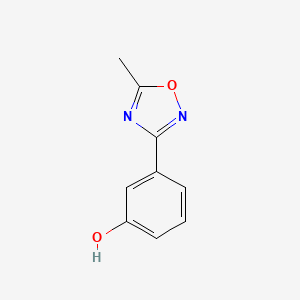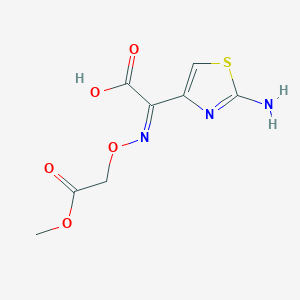
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid typically involves the following steps:
Formation of the Aminothiazole Ring: The aminothiazole ring can be synthesized through the reaction of a suitable thioamide with a halogenated acetic acid derivative under basic conditions.
Introduction of the Oxoethoxyimino Group: The oxoethoxyimino group is introduced by reacting the aminothiazole intermediate with a methoxy-substituted oxoethoxyimino reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the aminothiazole ring.
Reduction: Reduction reactions may target the oxoethoxyimino group, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aminothiazole ring or the oxoethoxyimino group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-hydroxy-2-oxoethoxy)imino)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-ethoxy-2-oxoethoxy)imino)acetic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid lies in its specific combination of functional groups. The presence of both the aminothiazole ring and the methoxy-substituted oxoethoxyimino group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
80544-17-8 |
|---|---|
Molecular Formula |
C8H9N3O5S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetic acid |
InChI |
InChI=1S/C8H9N3O5S/c1-15-5(12)2-16-11-6(7(13)14)4-3-17-8(9)10-4/h3H,2H2,1H3,(H2,9,10)(H,13,14)/b11-6+ |
InChI Key |
AGFYEFQBXHONNW-IZZDOVSWSA-N |
SMILES |
COC(=O)CON=C(C1=CSC(=N1)N)C(=O)O |
Isomeric SMILES |
COC(=O)CO/N=C(\C1=CSC(=N1)N)/C(=O)O |
Canonical SMILES |
COC(=O)CON=C(C1=CSC(=N1)N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

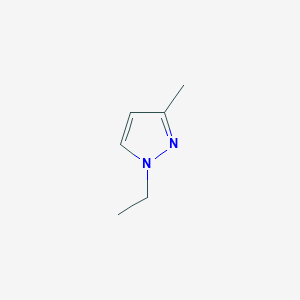



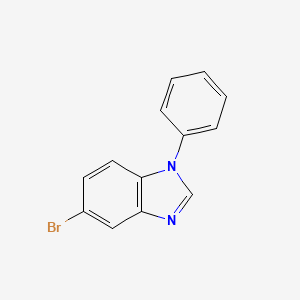
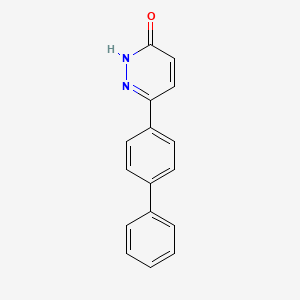
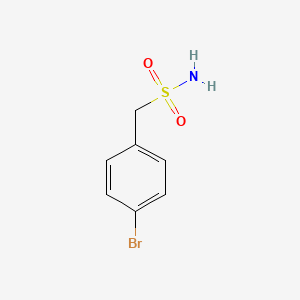
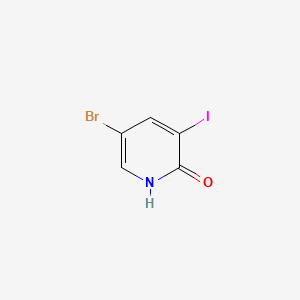

![5-Chloropyrido[4,3-b]pyrazine](/img/structure/B1280735.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)
